4-Bromo-6-cyclopropoxypyrimidine
Description
4-Bromo-6-cyclopropylpyrimidine (CAS No. 1086382-13-9) is a brominated pyrimidine derivative with a cyclopropyl substituent at the 6-position. Its molecular formula is C₇H₇BrN₂, and it has a molecular weight of 199.05 g/mol . This compound is of interest in medicinal chemistry and materials science due to its versatile scaffold.
Properties
CAS No. |
1209459-18-6 |
|---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-6-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
MHNCXDORLAOYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyclopropoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-6-hydroxypyrimidine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxyl group with the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-cyclopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Bromo-6-cyclopropoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyclopropoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
The following analysis compares 4-bromo-6-cyclopropylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Variations
Key differences arise from substituent type, position, and electronic effects:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Structural Features |
|---|---|---|---|---|---|
| 4-Bromo-6-cyclopropylpyrimidine | 1086382-13-9 | C₇H₇BrN₂ | 199.05 | Br (4), cyclopropyl (6) | Bulky cyclopropyl group |
| 5-Bromo-4-cyclopropyl-6-methylpyrimidine | 1434127-91-9 | C₈H₉BrN₂ | 213.07 | Br (5), cyclopropyl (4), methyl (6) | Methyl enhances lipophilicity |
| 4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 | C₅H₇BrN₃ | 204.03 | Br (6), NH₂ (4), methyl (2) | Amino group improves solubility |
| 4-Bromo-6-(trifluoromethyl)pyrimidine | - | C₅H₃BrF₃N₂ | 240.99 | Br (4), CF₃ (6) | Electron-withdrawing CF₃ group |
| 5-Bromo-2,4-dimethylpyrimidine | 785777-89-1 | C₆H₇BrN₂ | 193.04 | Br (5), methyl (2,4) | Dual methyl groups increase steric bulk |
Sources :
Key Observations:
Substituent Position : Bromine placement (positions 4 vs. 5) alters electronic distribution. For example, 4-bromo derivatives are more reactive in nucleophilic aromatic substitution due to para-directing effects .
Functional Groups: Cyclopropyl: Introduces steric hindrance, reducing reaction rates but improving metabolic stability in drug candidates . Amino (NH₂): Enhances water solubility and enables hydrogen bonding, making 4-amino-6-bromo-2-methylpyrimidine (similarity score 0.87) suitable for pharmaceutical intermediates . Trifluoromethyl (CF₃): Increases electronegativity and stability, often used to optimize pharmacokinetic properties .
Physicochemical Properties
Substituents significantly impact physical properties:
| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa | Predicted Solubility |
|---|---|---|---|---|
| 4-Bromo-6-cyclopropylpyrimidine | - | - | - | Low (non-polar) |
| 5-Bromo-4-cyclopropyl-6-methylpyrimidine | 1.562 | 270.2 | 1.67 | Moderate |
| 4-Amino-6-bromo-2-methylpyrimidine | - | - | - | High (polar) |
| 4-Bromo-6-(trifluoromethyl)pyrimidine | - | - | ~2.5* | Low |
Notes:
- The cyclopropyl group in 5-bromo-4-cyclopropyl-6-methylpyrimidine contributes to a higher boiling point (270.2°C) compared to non-bulky analogs .
- Amino groups (e.g., in 4-amino-6-bromo-2-methylpyrimidine) lower pKa, increasing solubility in aqueous environments .
- *Estimated pKa for CF₃-containing compounds based on electronegativity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
